2-Chloro-N-(1-cyanocyclobutyl)propanamide

Description

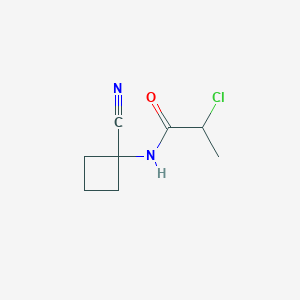

2-Chloro-N-(1-cyanocyclobutyl)propanamide, with the chemical formula C₈H₁₁ClN₂O, is a multifaceted organic compound that, while not extensively documented in dedicated scholarly articles, represents a confluence of reactive moieties that are well-established in the fields of organic synthesis and chemical biology. Its structure, featuring an α-chloroamide, a nitrile, and a cyclobutyl ring, suggests a rich chemical reactivity and potential for derivatization.

Interactive Data Table: Compound Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 926212-68-2 |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

Note: This data is compiled from publicly available chemical databases.

The significance of this compound in a research context is best understood by examining its constituent parts. The α-chloroamide functionality is a valuable synthetic intermediate. The chlorine atom, positioned alpha to the carbonyl group, is activated towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups. These motifs are considered attractive linchpins for preparing a variety of chiral molecules relevant to the agrochemical and pharmaceutical industries. nih.gov For instance, the chloride can be displaced in Sₙ2 reactions to furnish α-amino or α-oxyamides. nih.gov

Propanamide derivatives, in a broader sense, have been investigated for a range of biological activities, including potential therapeutic applications. nih.gov While the specific biological profile of this compound is not documented, the propanamide backbone is a common feature in many biologically active molecules.

The cyanocyclobutyl moiety is another feature of interest. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular elaboration. The cyclobutyl ring introduces a degree of conformational rigidity and a three-dimensional aspect to the molecule, which can be significant in the context of molecular recognition and binding to biological targets.

The study of amides, a central feature of this compound, has a rich history dating back to the 19th century with the first discoveries of reactions between carboxylic acids and amines. nih.gov The development of robust methods for amide bond formation has been a cornerstone of organic chemistry, with significant advancements driven by the need for efficient peptide synthesis. nih.gov These methods have evolved from harsh thermal conditions to a plethora of coupling reagents that facilitate amide formation under mild conditions. nih.gov

The chemistry of nitriles, also known as cyanamides in some contexts, has an equally extensive history. The cyano group's unique electronic properties and reactivity have made it a focal point of research for well over a century. The synthesis of nitriles has seen considerable evolution, with early methods often relying on the use of highly toxic reagents. Modern approaches have focused on developing more sustainable and robust synthetic routes to this important family of compounds. nih.gov The last decade, in particular, has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry. nih.gov

The academic relevance of this compound is intrinsically linked to the chemical properties of its core structural elements.

The α-Chloroamide Moiety: This functional group is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles. This allows for a variety of chemical transformations, making α-chloroamides valuable building blocks in organic synthesis. The amide portion of this moiety can also be diversified, leading to a range of different alkyl chlorides. nih.gov

The 1-Cyanocyclobutyl Group: The nitrile group is strongly electron-withdrawing, influencing the electronic environment of the quaternary carbon to which it is attached. The cyclobutyl ring, being a small, strained ring system, can also impart unique reactivity to the molecule. The steric bulk of the cyclobutyl group can influence the accessibility of the adjacent amide nitrogen and carbonyl carbon to reagents.

The Propanamide Backbone: The propanamide structure provides the basic framework of the molecule. The amide bond itself is a key functional group in chemistry and biology, known for its planarity and ability to participate in hydrogen bonding. The reactivity of the amide bond is generally lower than that of other carbonyl compounds like esters or acid chlorides, a property that contributes to the stability of peptides and proteins. khanacademy.orgmasterorganicchemistry.com

A thorough review of the existing scientific literature reveals a significant research gap concerning the specific compound this compound. While its chemical identity is established in various chemical databases and by commercial suppliers, there is a notable absence of dedicated studies on its synthesis, reactivity, or potential applications.

The existing literature provides a wealth of information on the individual components of the molecule. There are extensive studies on the synthesis and reactions of α-chloroamides, the chemistry of nitriles, and the biological activities of various propanamide derivatives. However, the synergistic or antagonistic effects of these functional groups within the singular molecular framework of this compound remain unexplored.

This lack of specific research presents several opportunities for future investigation:

Synthesis: The development of an efficient and stereoselective synthesis of this compound would be a valuable contribution to synthetic methodology.

Reactivity: A systematic study of the reactivity of this compound would be of great interest. For example, investigating the competition between nucleophilic attack at the α-chloro position versus the nitrile or amide carbonyl would provide valuable insights into its chemical behavior.

Applications in Synthesis: Exploring the utility of this compound as a synthetic intermediate for the preparation of more complex molecules, such as novel amino acids, heterocycles, or peptidomimetics, could be a fruitful area of research.

Biological Activity: Screening this compound and its derivatives for biological activity could potentially lead to the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1-cyanocyclobutyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPUZLWTNAIMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCC1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 1 Cyanocyclobutyl Propanamide and Its Analogs

Foundational Synthetic Routes for the Propanamide Moiety

The formation of the propanamide moiety is a critical step in the synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide. This involves the creation of a stable amide bond and the introduction of a chlorine atom at the alpha-position to the carbonyl group, which may require stereochemical control.

Amide Bond Formation Strategies

The amide bond is a cornerstone of organic and medicinal chemistry, and numerous methods have been developed for its efficient construction. These strategies typically involve the coupling of a carboxylic acid with an amine. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid component, in this case, 2-chloropropionic acid, must be "activated" to facilitate the reaction.

Common approaches to amide bond formation that are applicable to the synthesis of this compound include:

Use of Coupling Reagents: A wide array of coupling reagents have been developed to promote amide bond formation by converting the carboxylic acid into a more reactive species. These reagents are particularly useful for coupling challenging or sensitive substrates.

Conversion to Acyl Halides: A traditional and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-Chloropropionic acid can be reacted with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-chloropropanoyl chloride. This acyl chloride can then readily react with the amine precursor, 1-aminocyclobutanecarbonitrile, to form the desired amide bond. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

In situ Activating Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to facilitate amide bond formation directly from a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

| Coupling Reagent | Full Name | Byproduct | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective; DCU byproduct is often insoluble and can be removed by filtration. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup, simplifying purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High coupling efficiency, often used in peptide synthesis; suitable for sterically hindered substrates. |

| SOCl₂ | Thionyl Chloride | SO₂ and HCl | Used to convert carboxylic acids to acyl chlorides; byproducts are gaseous and easily removed. |

Introduction of the α-Chloro Stereocenter

The chlorine atom at the C-2 position of the propanamide moiety introduces a stereocenter into the molecule. The control of this stereocenter can be crucial for the biological activity of the final compound. There are two primary strategies for introducing this feature:

Starting from a Chiral Precursor: The synthesis can begin with an enantiomerically pure form of 2-chloropropionic acid. This chiral starting material can then be carried through the synthetic sequence, transferring its stereochemistry to the final product. The reaction of (S)-2-chloropropionic acid with an amine using a coupling reagent like DCC would yield the corresponding (S)-2-chloro-N-substituted propanamide.

Asymmetric Chlorination: Another approach involves the asymmetric chlorination of a propanamide precursor. This can be achieved using various modern synthetic methods, including organocatalysis or transition-metal catalysis, which can facilitate the enantioselective addition of a chlorine atom to an enolate or enol-like intermediate. While more complex, this method offers the flexibility of introducing the stereocenter at a later stage in the synthesis. Recent advancements have explored photoenzymatic methods for the asymmetric synthesis of α-chloroamides, offering high enantioselectivity under mild conditions.

Construction of the 1-Cyanocyclobutyl Substructure

The 1-cyanocyclobutyl moiety is a distinctive feature of the target molecule. Its synthesis requires the formation of a strained four-membered ring and the installation of both an amino group and a cyano group on the same carbon atom.

Cyclobutane (B1203170) Ring Formation Approaches

The construction of the cyclobutane ring can be challenging due to the inherent ring strain. Several synthetic methods have been developed to overcome this hurdle:

[2+2] Cycloadditions: This is one of the most common methods for forming four-membered rings. It involves the reaction of two molecules containing double bonds (alkenes) to form a cyclobutane ring. Photochemical [2+2] cycloadditions, where the reaction is initiated by UV light, are particularly prevalent.

Ring Expansion Reactions: Cyclopropylcarbinyl systems can undergo rearrangement to form cyclobutane derivatives. For example, the treatment of cyclopropylcarbinyl halides with a Lewis acid can induce a ring expansion to a cyclobutyl system.

Intramolecular Cyclization: The cyclization of 1,4-disubstituted butane derivatives is another viable route. For instance, the reaction of a 1,4-dihaloalkane with a reducing metal can lead to the formation of a cyclobutane ring. Similarly, intramolecular nucleophilic substitution reactions can also be employed.

| Method | Starting Materials | Key Conditions | Advantages/Disadvantages |

| [2+2] Photocycloaddition | Two alkene molecules | UV light, often with a photosensitizer | Can be highly efficient for certain substrates; regioselectivity and stereoselectivity can be challenging to control. |

| Ring Expansion | Cyclopropylcarbinyl derivatives | Lewis acids or thermal conditions | Provides access to functionalized cyclobutanes; may involve rearrangements leading to mixtures of products. |

| Intramolecular Cyclization | 1,4-Dihalobutanes, dicarboxylic acids | Reducing agents, bases | A classical and reliable method; the availability of the starting materials can be a limitation. |

Integration of the Cyano Group

The cyano and amino groups on the C-1 position of the cyclobutane ring are typically introduced through a precursor molecule, 1-aminocyclobutanecarbonitrile. The Strecker amino acid synthesis is a powerful and widely used method for the preparation of α-aminonitriles.

In the context of the 1-cyanocyclobutyl substructure, the Strecker synthesis would involve a one-pot, three-component reaction between:

Cyclobutanone: The ketone starting material.

A source of ammonia: Such as ammonium chloride (NH₄Cl) or ammonia (NH₃) itself.

A source of cyanide: Such as potassium cyanide (KCN) or sodium cyanide (NaCN).

The reaction proceeds through the initial formation of an imine from cyclobutanone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile, 1-aminocyclobutanecarbonitrile. This product serves as the key amine component for the subsequent amide bond formation.

Convergent and Divergent Synthesis Strategies

Divergent Synthesis: A divergent synthesis strategy would be particularly useful for creating a library of analogs of this compound. In this approach, a common intermediate is synthesized and then subjected to a variety of different reactions to produce a range of related compounds. For example, a common intermediate could be N-(1-cyanocyclobutyl)propanamide. This intermediate could then be subjected to various chlorinating agents to introduce the chlorine atom at the α-position, or alternatively, other functional groups could be introduced at this position to generate a diverse set of analogs. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is crucial for understanding its biological activity, as different stereoisomers can have vastly different pharmacological profiles. The chirality of this molecule arises from the stereocenter at the second carbon of the propanamide chain.

Chiral Resolution: A classical approach to obtaining pure enantiomers is through the resolution of a racemic mixture. This can be achieved by using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, a racemic mixture of 2-chloropropanoic acid, a precursor, could be reacted with a chiral amine to form diastereomeric ammonium salts.

Asymmetric Synthesis: A more modern and efficient approach is asymmetric synthesis, where the desired stereoisomer is synthesized directly. This can be accomplished using several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a reaction. For example, a chiral alcohol could be used to esterify 2-chloropropanoic acid, and the resulting chiral ester could then be used in subsequent reactions.

Chiral Catalysts: The use of chiral catalysts is a powerful tool in asymmetric synthesis. A chiral catalyst can create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, a chiral catalyst could be employed in the chlorination of the propanoyl group.

| Stereoselective Method | Description | Potential Application |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Separation of (R)- and (S)-2-chloropropanoic acid. |

| Chiral Auxiliaries | A temporary chiral group that directs stereoselectivity. | Use of a chiral alcohol to form a chiral ester of 2-chloropropanoic acid. |

| Chiral Catalysts | A catalyst that influences the stereochemical outcome. | Enantioselective chlorination of a propanoyl precursor. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry approaches can be considered to make the process more sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry.

Use of Safer Solvents: Many organic solvents are toxic and environmentally harmful. The use of greener solvents such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis.

Catalysis: The use of catalysts, especially biocatalysts, can lead to more efficient and selective reactions under milder conditions, reducing energy consumption and waste generation. For example, enzymatic resolution of racemic 2-chloropropanoic acid could be a greener alternative to classical chemical resolution.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Optimizing reaction pathways to minimize byproducts. | Reduced waste and increased efficiency. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Reduced environmental pollution and worker exposure. |

| Catalysis | Employing catalysts, including enzymes, for higher selectivity. | Milder reaction conditions and reduced energy consumption. |

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound relies on the availability of two key precursors: 1-amino-1-cyanocyclobutane and 2-chloropropanoyl chloride.

The synthesis of 1-amino-1-cyanocyclobutane can be achieved through a Strecker synthesis, which involves the reaction of cyclobutanone with an alkali metal cyanide and an ammonium salt.

The synthesis of 2-chloropropanoyl chloride can be accomplished by reacting 2-chloropropionic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Optically active 2-chloropropionyl chloride can be prepared from optically active lactic acid. For instance, L-lactic acid can be used as a starting material to produce L-2-chloropropionyl chloride google.com. The process involves the reaction of lactic acid with an acylating agent in the presence of a catalyst google.compatsnap.com.

| Precursor | Synthetic Method | Starting Materials |

| 1-amino-1-cyanocyclobutane | Strecker Synthesis | Cyclobutanone, Alkali Metal Cyanide, Ammonium Salt |

| 2-chloropropanoyl chloride | Chlorination | 2-chloropropionic acid, Thionyl chloride/Oxalyl chloride |

| Optically active 2-chloropropanoyl chloride | Acylation | Optically active lactic acid, Acylating agent, Catalyst google.compatsnap.com |

Derivatization Strategies for Analog Libraries

To explore the structure-activity relationship of this compound, the synthesis of analog libraries through various derivatization strategies is essential.

Modifications of the Propanamide Moiety:

The chlorine atom can be substituted with other functional groups, such as fluorine, bromine, or alkoxy groups, to investigate the effect of different substituents on activity.

The methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site.

Modifications of the Cyclobutyl Ring:

The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to introduce different functionalities.

The cyclobutyl ring itself can be replaced with other cyclic or acyclic structures to explore different conformational constraints.

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Chloro N 1 Cyanocyclobutyl Propanamide

Reaction Pathways and Mechanisms

The reactivity of 2-Chloro-N-(1-cyanocyclobutyl)propanamide can be systematically explored by examining the characteristic reactions of each of its functional components.

The carbon atom bonded to the chlorine (the α-carbon) is electrophilic, making it a prime site for nucleophilic substitution. Due to the presence of the adjacent carbonyl group, this center is activated for such reactions.

The primary mechanism for substitution at this secondary carbon is the bimolecular nucleophilic substitution (SN2) pathway. This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and an inversion of stereochemistry at the α-carbon. nih.gov A variety of nucleophiles can be employed to synthesize new derivatives. For instance, reaction with sodium azide (NaN₃) can produce an α-azido amide, which can subsequently be reduced to an α-amino amide. nih.gov

Another significant transformation is the nickel-catalyzed Suzuki cross-coupling reaction. This stereoconvergent method allows for the arylation of racemic α-chloroamides using arylboron reagents, yielding enantioenriched α-aryl amides. A mechanistic study of this reaction suggests that the selectivity arises from the chiral catalyst discriminating between the two enantiomers of the α-chloroamide during an irreversible oxidative-addition step.

| Reaction Type | Reagent(s) | Product | Mechanism |

|---|---|---|---|

| Azide Substitution | NaN₃ | 2-Azido-N-(1-cyanocyclobutyl)propanamide | SN2 |

| Suzuki Cross-Coupling | Ar-B(OR)₂, Ni catalyst, Chiral Ligand | 2-Aryl-N-(1-cyanocyclobutyl)propanamide | Oxidative Addition / Reductive Elimination |

| Alkoxy Substitution | NaOR' | 2-Alkoxy-N-(1-cyanocyclobutyl)propanamide | SN2 |

The amide functional group is notably stable but can undergo reactions under specific conditions, primarily hydrolysis and reduction.

Hydrolysis: Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with dilute HCl or H₂SO₄), the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which collapses to form a carboxylic acid and the protonated amine (1-amino-1-cyanocyclobutane). nih.gov

Alkaline Hydrolysis: In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower than ester hydrolysis because the amide anion is a poorer leaving group than an alkoxide anion. The process yields a carboxylate salt and the corresponding amine.

Reduction: The amide group can be reduced to an amine using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): Treatment with LiAlH₄ under refluxing conditions reduces the amide carbonyl group to a methylene group, yielding a secondary amine, 2-chloro-N-((1-cyanocyclobutyl)methyl)propan-1-amine. nih.gov

Diisobutylaluminium Hydride (DIBAL-H): A milder reduction using DIBAL-H can afford the corresponding α-chloroaldehyde upon hydrolysis of the intermediate. nih.gov

The cyanocyclobutyl group possesses two reactive sites: the nitrile (cyano) group and the cyclobutyl ring itself.

Nitrile Group Reactions:

Hydrolysis: Similar to the amide, the nitrile group can be hydrolyzed under acidic or basic conditions. This typically proceeds in two stages: first to a primary amide (forming a dicarboxylic acid precursor), and upon further heating, to a carboxylic acid.

Reduction: The nitrile group is readily reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. This converts the cyanocyclobutyl moiety into an (aminomethyl)cyclobutyl group. Milder reduction with DIBAL-H followed by aqueous workup yields an aldehyde.

Addition of Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate produces a ketone.

Reactions involving the cyclobutyl ring, such as ring-opening or expansion, are less common and require specific, high-energy conditions, and are not typically observed during transformations of the other functional groups.

The molecule's response to redox conditions is a critical aspect of its chemistry, offering pathways for selective transformations.

Reductive Conditions: As detailed previously, the molecule contains two primary reducible functional groups: the amide and the nitrile.

Strong Reduction (e.g., LiAlH₄): This will likely lead to the non-selective reduction of both the amide and the nitrile group, yielding 2-chloro-N-((1-(aminomethyl)cyclobutyl)methyl)propan-1-amine.

Mild Reduction (e.g., DIBAL-H): This can lead to the formation of aldehydes from both the amide and nitrile functionalities.

Selective Nitrile Reduction: It is possible to selectively reduce the nitrile group in the presence of other functionalities. Reagent systems such as cobalt chloride (CoCl₂) with a stoichiometric excess of an alkali metal borohydride can achieve this, yielding the corresponding primary amine while leaving the α-chloroamide group intact.

Oxidative Conditions: The molecule is generally stable to mild oxidizing agents.

Nitrile Oxidation: The nitrile group can be converted to an amide through partial hydrolysis with reagents like alkaline hydrogen peroxide.

α-Chloroamide Stability: The α-chloroamide functional group does not have easily oxidizable C-H bonds at the α-position due to the presence of the chlorine atom. Strong oxidizing agents like potassium permanganate under harsh conditions would likely lead to the degradation of the molecule, potentially cleaving the cyclobutyl ring or other parts of the structure.

Stereochemical Outcomes of Reactions

For chiral molecules like this compound (which possesses a stereocenter at the α-carbon), the stereochemical outcome of a reaction is a crucial consideration.

Inversion of Stereochemistry: As is characteristic of SN2 reactions, nucleophilic substitution at the α-chlorine center proceeds with a complete inversion of the stereochemical configuration. nih.gov If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice-versa.

Retention/Minimal Loss of Stereochemistry: Reductions of the amide group using reagents like LiAlH₄ have been shown to proceed with minimal loss of enantioselectivity, largely preserving the original stereochemistry at the α-carbon. nih.gov

Stereoconvergent Reactions: Certain catalytic reactions can produce a single, enantioenriched stereoisomer from a racemic starting mixture. The aforementioned nickel-catalyzed Suzuki coupling is a prime example, where a racemic α-chloroamide is converted into a product with high enantiomeric excess.

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

The presence of multiple functional groups makes selectivity a key challenge and opportunity in the chemical synthesis involving this compound.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another.

Reduction: The choice of reducing agent is critical for chemoselectivity. LiAlH₄ is unselective and will reduce both the amide and nitrile. In contrast, a CoCl₂/NaBH₄ system can be used for the selective reduction of the nitrile. DIBAL-H offers a different form of selectivity, reducing both groups but only to the aldehyde/imine oxidation state.

Nucleophilic Attack: A strong, hard nucleophile might preferentially attack the hard electrophilic center of the amide carbonyl. However, the α-carbon is an excellent soft electrophile, activated by the carbonyl and bearing a good leaving group (Cl⁻), making it highly susceptible to attack by soft nucleophiles in SN2 reactions.

Regioselectivity: This concerns where on a molecule a reaction occurs. For this compound, the distinct nature of the functional groups makes regioselectivity straightforward. For example, in a Suzuki coupling, the aryl group is regioselectively installed at the α-carbon, displacing the chlorine.

Stereoselectivity: This relates to the preferential formation of one stereoisomer over another. As discussed, SN2 reactions are highly stereoselective (leading to inversion), while certain catalytic processes can be engineered for high enantioselectivity, producing a specific enantiomer from a racemic starting material. acs.org Enzymatic reactions, in particular, can exhibit excellent chemo- and stereoselectivity in transformations of α-chloroamides. acs.orgnih.govprinceton.edu

| Reagent/Condition | Target Functional Group | Resulting Functional Group | Selectivity Type |

|---|---|---|---|

| NaN₃ | α-Chloro | α-Azido | Chemoselective, Stereoselective (Inversion) |

| LiAlH₄ | Amide and Nitrile | Secondary and Primary Amine | Non-chemoselective Reduction |

| DIBAL-H | Amide and Nitrile | Aldehyde (from both) | Chemoselective (stops at aldehyde stage) |

| CoCl₂ / NaBH₄ | Nitrile | Primary Amine | Chemoselective Reduction |

| H₂O / H⁺ (heat) | Amide and Nitrile | Carboxylic Acid and Amine | Non-chemoselective Hydrolysis |

| Ni-catalyst / Ar-B(OR)₂ | α-Chloro | α-Aryl | Regioselective, Stereoconvergent |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is primarily dictated by the α-chloroamide functionality. This structural motif is known to participate in a variety of reactions, most notably nucleophilic substitutions and radical processes. The kinetic and thermodynamic parameters of these reactions are influenced by the electronic effects of the amide and cyano groups, as well as the steric hindrance imposed by the cyclobutyl ring.

Nucleophilic Substitution Reactions

By analogy with other α-chloroamides, this compound is expected to undergo nucleophilic substitution at the α-carbon. Mechanistic studies on similar compounds, such as α-chloroacetanilides, strongly support an intermolecular SN2 mechanism for reactions with nucleophiles. nih.gov This pathway is characterized by second-order kinetics and negative entropies of activation (ΔS‡), indicative of a more ordered transition state. nih.gov

The rate of the SN2 reaction would be sensitive to several factors:

Nucleophile Strength: Stronger nucleophiles will react faster.

Steric Hindrance: The cyclobutyl group adjacent to the amide nitrogen may exert some steric influence, but the primary steric bulk affecting the approach to the α-carbon is from the propanamide methyl group.

Solvent: Polar aprotic solvents are expected to accelerate SN2 reactions by solvating the cation without strongly solvating the anionic nucleophile.

The reaction can be generalized as: Nu- + CH3CH(Cl)C(=O)NH-C(CN)(CH2)3 → Nu-CH(CH3)C(=O)NH-C(CN)(CH2)3 + Cl-

| Nucleophile | Relative Rate Constant (krel) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

|---|---|---|---|

| I- | ~150 | ~60 | -30 |

| N3- | ~100 | ~65 | -35 |

| OH- | ~20 | ~75 | -40 |

| H2O | 1 | ~95 | -50 |

Amide Bond Hydrolysis

The amide bond in this compound is expected to be relatively stable, requiring harsh conditions such as prolonged heating in strong acid or base for hydrolysis to occur. masterorganicchemistry.comallen.inlibretexts.org This stability is a hallmark of the amide functional group, attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

The hydrolysis reaction under acidic conditions would yield propan-2-oic acid, 1-aminocyclobutanecarbonitrile, and a chloride ion. Thermodynamically, the hydrolysis of simple amides like acetamide is only slightly exergonic. acs.org

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Equilibrium Constant (Keq) |

|---|---|---|---|

| Acetamide Hydrolysis | -1.7 | -19.7 | ~3 x 103 |

| Peptide Bond Hydrolysis | -5 to -10 | -1 to -2 | ~2 |

Kinetic vs. Thermodynamic Control

In reactions where multiple products are possible, such as elimination versus substitution, the principles of kinetic and thermodynamic control would apply. For instance, reaction with a bulky, strong base at low temperatures might favor the formation of a kinetic enolate, leading to subsequent products different from those formed under thermodynamic conditions (higher temperatures, weaker base), which would favor the more stable product. masterorganicchemistry.com

Exploration of Novel Reaction Catalysis

Catalytic methods offer pathways to enhance the reactivity and selectivity of reactions involving this compound, potentially under milder conditions and with stereochemical control.

Photoenzymatic Catalysis

A promising area for novel catalysis is the use of photoenzymatic systems. Ene-reductases (EREDs), particularly flavin-dependent ones, have been engineered to catalyze reactions of α-chloroamides. nih.govacs.org The proposed mechanism involves the photoexcitation of an enzyme-templated charge-transfer complex, leading to a single-electron reduction of the carbon-chlorine bond to form a radical intermediate. nih.gov This radical can then participate in various C-C bond-forming reactions, such as coupling with alkenes. nih.govacs.org

Applying this to this compound could enable, for example, its enantioselective coupling with styrene to form a new chiral center. The stereoselectivity would be controlled by the enzyme's chiral active site, which dictates the conformation of the substrate and the trajectory of the incoming reactant. acs.org

Organocatalysis for Asymmetric Substitution

Asymmetric organocatalysis provides another avenue for stereocontrolled transformations. For instance, squaramide-based catalysts have been investigated for the enantioselective nucleophilic allylation of α-chloro glycinate. nih.gov These catalysts function through anion-binding, activating the substrate towards nucleophilic attack. While the precise mechanism can be complex, with evidence suggesting a blend of SN1 and SN2 character, the approach allows for the synthesis of enantioenriched products. nih.gov A similar strategy could potentially be developed for this compound to achieve asymmetric substitution with various nucleophiles.

Transition Metal Catalysis

Transition metal catalysis could also be explored. While less common for simple substitutions on α-chloroamides, rhodium(III) catalysts have been used in cascade reactions to generate α-chloroamides with quaternary stereocenters. nih.gov It is conceivable that palladium, nickel, or copper-based catalysts could be employed for cross-coupling reactions, treating the C-Cl bond as a site for C-C, C-N, or C-O bond formation, although this remains a speculative area for this specific substrate class.

| Catalytic System | Proposed Reaction | Mechanism Type | Potential Advantages |

|---|---|---|---|

| Photoenzymatic (e.g., ERED) | Coupling with Alkenes | Radical | High enantioselectivity, mild conditions |

| Organocatalysis (e.g., Squaramide) | Asymmetric Nucleophilic Substitution | Anion-binding (SN1/SN2) | Metal-free, enantioselective |

| Transition Metal (e.g., Pd, Ni) | Cross-Coupling | Oxidative Addition/Reductive Elimination | Formation of diverse C-X bonds |

Structure Activity Relationship Sar Studies of 2 Chloro N 1 Cyanocyclobutyl Propanamide Derivatives

Elucidation of Pharmacophoric Features Associated with the 2-Chloro-N-(1-cyanocyclobutyl)propanamide Scaffold

Hydrogen Bond Acceptors: The oxygen of the carbonyl group and the nitrogen of the nitrile group are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide linkage can act as a hydrogen bond donor.

Hydrophobic Regions: The cyclobutyl ring and the ethyl backbone of the propanamide provide hydrophobic character, which can engage in van der Waals interactions within a protein's binding pocket.

Electrophilic Center: The carbon atom attached to the chlorine is a potential electrophilic center.

A hypothetical pharmacophore model would position these features in a specific three-dimensional arrangement, which would be crucial for its recognition by a target protein.

Impact of the Cyclobutyl-Nitrile Substructure on Molecular Recognition

The 1-cyanocyclobutyl group is a distinctive feature that likely plays a significant role in both the potency and selectivity of the parent compound. The cyclobutyl ring serves as a rigid, three-dimensional scaffold that orients the nitrile group in a defined spatial vector. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Hydrophobic interactions are a primary mode of engagement for the cyclobutyl moiety within a protein's binding site. nih.gov The nitrile group, with its linear geometry and electron-withdrawing nature, can participate in various non-covalent interactions. It can act as a hydrogen bond acceptor or engage in dipole-dipole interactions. The precise role of this substructure would be highly dependent on the topology and amino acid composition of the target's binding pocket.

Role of the α-Chloro Substituent in Modulating Biological Interactions

The presence of a chlorine atom at the α-position of the propanamide is a critical feature that can influence the compound's biological activity in several ways. The introduction of a chlorine atom can significantly alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. chemrxiv.orgchemenu.com

From an interaction standpoint, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity. nih.gov Furthermore, the electron-withdrawing nature of the chlorine atom can influence the acidity of the adjacent amide proton and the reactivity of the carbonyl group. The replacement of the chloro group with other halogens or a methyl group could lead to varied biological activities. nih.gov

Influence of Amide Linkage Modifications on Activity Profiles

The amide bond is a central linker in this scaffold and is crucial for maintaining the structural integrity of the molecule. It also presents opportunities for hydrogen bonding, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor. Modifications to this linkage can have profound effects on the compound's activity.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. sci-hub.se Potential bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. Each replacement would alter the geometry, electronic properties, and hydrogen bonding capacity of the linker region, thereby influencing its interaction with the target protein. sci-hub.se

Structure-Activity Relationships in Enzyme Inhibition Contexts

While no specific data exists for this compound, general principles of enzyme inhibition can be applied to its scaffold.

Studies on Kinase Inhibition Mechanisms (e.g., Janus Kinase 1, Cyclin-Dependent Kinase 2)

Kinase inhibitors typically target the ATP-binding site of the enzyme. For the this compound scaffold to be an effective kinase inhibitor, its pharmacophoric features would need to mimic the interactions of the adenine region of ATP.

For Janus Kinase 1 (JAK1) , inhibitors often form hydrogen bonds with the hinge region of the kinase domain. The amide group of the scaffold could potentially fulfill this role. The cyclobutyl-nitrile and α-chloro propanamide moieties would likely occupy adjacent hydrophobic pockets.

For Cyclin-Dependent Kinase 2 (CDK2) , selective inhibition is a significant challenge due to the high similarity of its active site with other CDKs. nih.gov Achieving selectivity often involves exploiting subtle differences in the amino acid residues within the binding pocket. The specific three-dimensional shape conferred by the cyclobutyl group could be a key determinant of selectivity.

The following table illustrates hypothetical SAR for kinase inhibition based on modifications to the scaffold.

| R1 (α-substituent) | R2 (at Cyclobutyl) | R3 (Amide Linkage) | Predicted Kinase Inhibitory Activity |

| Cl | CN | NH | Baseline |

| F | CN | NH | Potentially altered halogen bonding and lipophilicity |

| CH3 | CN | NH | Increased hydrophobicity, loss of halogen bond |

| Cl | H | NH | Reduced interaction potential from nitrile |

| Cl | CN | N-CH3 | Loss of H-bond donor capability |

| Cl | CN | CH=CH (trans) | Altered geometry and H-bonding |

Investigations into Isocitrate Dehydrogenase (IDH) Modulation

There is currently no available research linking the this compound scaffold to the modulation of Isocitrate Dehydrogenase (IDH). IDH inhibitors often target the active site or an allosteric site of the enzyme. To assess the potential of this scaffold as an IDH modulator, computational docking studies followed by in vitro screening would be necessary. The unique combination of hydrophobic and polar features would need to complement the binding site of either wild-type or mutant IDH.

Analysis of Eukaryotic Initiation Factor 2B (eIF2B) Modulatory Activity

There is no published research detailing any modulatory effects of this compound or its derivatives on the activity of eukaryotic initiation factor 2B (eIF2B). The role of eIF2B as a critical regulator of protein synthesis is well-established, and small molecule modulators are of significant scientific interest. However, the interaction of this specific compound with eIF2B has not been reported.

Protease Interaction Studies (e.g., Thiol Proteases)

No studies were found that investigate the interaction of this compound with proteases, including thiol proteases. The presence of a chloroacetamide group and a nitrile moiety could theoretically suggest potential reactivity towards nucleophilic residues in enzyme active sites, such as the cysteine in thiol proteases. However, without experimental data, any discussion of its potential as a protease inhibitor would be purely speculative.

SAR in Agrochemical Applications (e.g., Microbiocidal and Pesticidal Activities)

There is no information available in the public domain regarding the evaluation of this compound for agrochemical applications. While the chloroacetamide class of compounds has been widely studied and includes commercial herbicides, the specific microbiocidal or pesticidal activities of this particular derivative have not been documented. Structure-activity relationship studies in this context are therefore not possible.

Computational Chemistry and Molecular Modeling of 2 Chloro N 1 Cyanocyclobutyl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure and energy of a molecule. These methods are fundamental in predicting molecular properties and reactivity.

The electronic structure of 2-Chloro-N-(1-cyanocyclobutyl)propanamide can be thoroughly investigated using methods like Density Functional Theory (DFT). Such analyses reveal the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

A hypothetical representation of calculated electronic properties for this compound is presented below:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 3.5 D | Suggests a polar nature, influencing solubility and intermolecular interactions. |

These are hypothetical values for illustrative purposes.

Bonding characterization, through techniques such as Natural Bond Orbital (NBO) analysis, can further elucidate the nature of the chemical bonds within the molecule, including charge distribution and delocalization of electrons.

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. By systematically rotating the rotatable bonds (e.g., the C-C and C-N bonds of the propanamide side chain) and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The identification of the lowest energy conformer is crucial as it often represents the bioactive conformation of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This allows for a thorough exploration of the conformational space and an understanding of the molecule's flexibility in different environments, such as in a solvent or interacting with a biological target. Analysis of the MD trajectory can reveal the most populated conformational states and the transitions between them, offering a more realistic picture of the molecule's behavior under physiological conditions.

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against a relevant biological target to predict its binding mode and affinity. The results of a docking simulation are typically a set of possible binding poses, ranked by a scoring function that estimates the binding free energy. A detailed analysis of the best-ranked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

An illustrative summary of a hypothetical docking study is shown below:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Hypothetical Kinase A | -8.5 | LYS76, GLU91, LEU130 |

| Hypothetical Protease B | -7.2 | ASP25, ILE50, GLY27 |

These are hypothetical values for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, it is possible to predict the activity of new, untested compounds. To build a QSAR model for analogs of this compound, a dataset of structurally related molecules with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds with potentially improved activity.

In Silico Reaction Mechanism Simulation and Transition State Analysis

Computational methods can also be employed to study the chemical reactions of this compound. By simulating a proposed reaction mechanism, it is possible to identify the transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Techniques such as DFT can be used to locate the geometry of the transition states and calculate their energies. This information is invaluable for understanding the reactivity of the molecule and for optimizing reaction conditions in its synthesis or metabolism. For instance, the mechanism of a nucleophilic substitution at the chiral center bearing the chlorine atom could be investigated to understand its stereochemical outcome.

Analytical Research Methodologies for 2 Chloro N 1 Cyanocyclobutyl Propanamide

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-Chloro-N-(1-cyanocyclobutyl)propanamide, with each technique providing unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the protons on the cyclobutyl ring, the methine proton adjacent to the chlorine atom, and the methyl protons of the propanamide moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the identification of the carbonyl carbon, the carbon atoms of the cyclobutyl ring (including the quaternary carbon bonded to the cyano group), the carbon bearing the chlorine atom, and the methyl carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the connectivity and definitively assigning the signals observed in the 1D spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~1.7 | Doublet |

| CH-Cl | ~4.4 | Quartet |

| Cyclobutyl-CH₂ | ~2.0-2.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| C-CN | ~50 |

| CN | ~120 |

| Cyclobutyl-CH₂ | ~15-35 |

| CH-Cl | ~55 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₁ClN₂O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 186.64 g/mol ). docbrown.infonih.gov The presence of a chlorine atom would be indicated by a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. Analysis of the fragmentation pattern can help to piece together the structure. Expected fragmentation pathways would include the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the cyclobutyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). The C-Cl stretch and the C≡N stretch of the cyano group would also be observable.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and can be useful in identifying the vibrations of the carbon skeleton.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| C-H Stretch | 2850-3000 |

| C≡N Stretch | 2220-2260 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would likely be developed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits some absorbance. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for accurate purity determination and quantification.

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation and analysis of volatile and thermally stable compounds. For a molecule like this compound, GC can be employed to assess its purity and quantify its presence in various matrices. The success of GC analysis hinges on the compound's ability to be volatilized without degradation. Given that some N-substituted amides can exhibit thermal instability, careful optimization of GC parameters is essential.

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas, such as helium or nitrogen. The separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column walls.

Typical GC Conditions: A suitable column for this analysis would be a capillary column with a mid-polarity stationary phase, such as a phenyl- or cyanopropyl-substituted polysiloxane. This choice helps to manage the polarity introduced by the amide and nitrile functional groups. An electron capture detector (ECD) would be particularly sensitive for this analysis due to the presence of the chlorine atom, offering high selectivity for halogenated compounds. Alternatively, a flame ionization detector (FID) could be used for more general-purpose quantification.

A representative temperature program would start at a moderate temperature to allow for the elution of any volatile impurities, followed by a ramp to a higher temperature to ensure the timely elution of the target compound.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-1701) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless) |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Electron Capture Detector (ECD) at 300 °C |

In cases where thermal degradation is a concern, derivatization of the amide group could be considered to increase volatility and stability, although this adds complexity to the sample preparation process.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter at the second carbon of the propanamide chain (the carbon atom bonded to the chlorine) means that this compound exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is critical in fields where the biological activity of a compound is stereospecific.

Both chiral gas chromatography (CGC) and chiral high-performance liquid chromatography (HPLC) can be employed.

Chiral Gas Chromatography (CGC): For CGC, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral molecules. gcms.cz A derivatized cyclodextrin, such as a permethylated or acetylated beta-cyclodextrin, incorporated into a polysiloxane backbone, can provide the necessary enantioselectivity through the formation of transient diastereomeric inclusion complexes with the enantiomers. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is often the method of choice due to its versatility and operation at ambient temperatures, which avoids potential thermal degradation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amides. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA or Chiralcel® OD-H (Amylose or Cellulose-based CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. wikipedia.org For this compound, this method can unambiguously determine its molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice (crystal packing).

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected, and the intensities of these reflections are measured. wikipedia.org This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Expected Structural Insights: The crystal structure would reveal the precise geometry of the cyclobutane (B1203170) ring, which typically adopts a puckered conformation to relieve ring strain. nih.gov It would also confirm the relative stereochemistry if the compound crystallizes as a single enantiomer or a racemic pair. Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, which govern the solid-state properties of the material. mdpi.com

| Structural Parameter | Anticipated Information |

|---|---|

| Molecular Conformation | Puckering of the cyclobutane ring; orientation of substituents. |

| Bond Lengths (Å) | e.g., C-Cl, C=O, C≡N, C-N bond distances. |

| Bond Angles (°) | e.g., Angles within the cyclobutane ring, amide bond angles. |

| Torsion Angles (°) | Defines the overall shape and steric relationships of the molecule. |

| Intermolecular Interactions | Presence of hydrogen bonding, van der Waals forces. |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺). The fragmentation pattern is a unique fingerprint that aids in structural elucidation. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group or the cyclobutyl ring.

Loss of Chlorine: A peak corresponding to [M-Cl]⁺.

Amide Bond Cleavage: The N-CO bond can cleave, leading to characteristic fragment ions. nih.gov The presence of a resonance-stabilized acylium ion is a common feature for amides. whitman.eduyoutube.com

Cyclobutane Ring Opening: Fragmentation of the strained four-membered ring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar and less volatile compounds that are not amenable to GC without derivatization. nih.gov For this compound, reversed-phase HPLC could be coupled with a mass spectrometer. Due to the compound's polarity, a column designed for polar analytes, such as one with an amide or polar-embedded phase, might provide better retention and peak shape. waters.com

Electrospray ionization (ESI) would be the most appropriate ionization technique, typically forming a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for highly selective and sensitive quantification in complex matrices. In MS/MS, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then monitored.

| Technique | Ionization Mode | Parent Ion (m/z) | Potential Key Fragment Ions (m/z) |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | 186/188 [M]⁺ (Isotope pattern for Cl) | [M-Cl]⁺, Acylium ions, Cyclobutyl fragments |

| LC-MS | Electrospray (ESI+) | 187/189 [M+H]⁺ | Fragments from loss of H₂O, CO, or cleavage of the amide bond |

These advanced hyphenated techniques are indispensable for the unambiguous identification and robust quantification of this compound in research and quality control settings.

Applications and Emerging Research Areas Incorporating the 2 Chloro N 1 Cyanocyclobutyl Propanamide Moiety

Role as a Key Synthetic Building Block in Medicinal Chemistry

The architecture of 2-Chloro-N-(1-cyanocyclobutyl)propanamide makes it a valuable precursor in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of an α-chloroamide provides a reactive handle for nucleophilic substitution, while the cyanocyclobutyl group offers a rigid, three-dimensional scaffold that is increasingly sought after in drug design.

Precursors for Small Molecule Drug Candidates

The this compound moiety serves as a foundational element for the generation of diverse small molecule libraries. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with potential therapeutic applications. For instance, the substitution of the chlorine can lead to the formation of heterocyclic structures, which are prevalent in many FDA-approved drugs.

The cyanocyclobutyl portion of the molecule is of particular interest. Cyclobutane (B1203170) rings are known to enhance the metabolic stability and improve the pharmacokinetic profile of drug candidates. The rigidity of the cyclobutane scaffold can also lead to higher binding affinity and selectivity for biological targets by locking the molecule in a specific conformation. The cyano (nitrile) group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further points for molecular elaboration.

| Feature of Moiety | Advantage in Drug Discovery | Potential Synthetic Transformation |

| α-Chloroamide | Reactive site for functionalization | Nucleophilic substitution (SN2) reactions |

| Cyanocyclobutyl Group | Rigid scaffold, metabolic stability | Hydrolysis, reduction, or cycloaddition reactions |

| Amide Linkage | Structural component of many drugs | Hydrolysis or modification |

Contributions to Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound moiety, with its distinct structural features and moderate size, is an ideal candidate for inclusion in fragment libraries.

The cyanocyclobutyl group provides a three-dimensional character that is often lacking in traditional fragment libraries, which are typically dominated by flat aromatic structures. This 3D architecture can enable interactions with deeper, more complex binding pockets in proteins. The reactive chloro-amide functionality allows for the rapid and efficient elaboration of initial fragment hits into more potent, drug-like molecules through a process known as fragment growing or linking.

Utility in Agrochemical Development

The structural motifs present in this compound are also of interest in the design of new agrochemicals. The principles of rational design that apply to pharmaceuticals are often transferable to the development of pesticides and other crop protection agents.

Design of Novel Pesticidal Agents

The development of new pesticides is driven by the need for compounds with novel modes of action to combat resistance, as well as improved safety and environmental profiles. The this compound scaffold can be utilized to create new classes of insecticides, herbicides, and fungicides. The α-chloroamide functionality is a known toxophore in some classes of herbicides and can also be used to synthesize other active moieties.

The nitrile group is a common feature in a number of commercial pesticides and is known to contribute to their biological activity. The cyclobutyl ring can enhance the efficacy and selectivity of the active ingredient, potentially leading to lower application rates and reduced environmental impact.

| Moiety Component | Role in Pesticide Design | Example of Potential Application |

| α-Chloroamide | Reactive center for synthesis of active ingredients | Precursor to novel herbicides |

| Cyanocyclobutyl Group | Enhances efficacy and selectivity | Component of new insecticides with improved profiles |

Exploration in Microbiocidal Compounds

Beyond traditional pesticides, there is a growing need for novel microbiocidal compounds for use in agriculture and material preservation. The inherent reactivity of the α-chloroamide group suggests that derivatives of this compound could exhibit antimicrobial properties. This functionality can react with biological nucleophiles, such as amino or thiol groups in proteins and enzymes, leading to inactivation and cell death. Research in this area could lead to the development of new fungicides or bactericides for crop protection or as additives in industrial formulations.

Applications in Catalyst Design and Ligand Synthesis

The field of catalysis relies on the development of novel ligands that can modulate the activity and selectivity of metal catalysts. The structural and electronic properties of this compound suggest its potential as a precursor for the synthesis of new ligands for asymmetric catalysis and other transition metal-catalyzed reactions.

The nitrile group can coordinate to metal centers, and the cyclobutyl scaffold can provide a well-defined steric environment around the metal. The α-chloroamide allows for the introduction of other coordinating groups, leading to the formation of bidentate or multidentate ligands. For example, substitution of the chlorine with a phosphine or another nitrogen-containing heterocycle could yield novel ligands with unique properties. The chirality that can be introduced at the carbon bearing the chlorine atom also opens up possibilities for the development of new chiral ligands for enantioselective transformations.

The design of such ligands could be beneficial in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations, which are fundamental transformations in organic synthesis.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel and Efficient Synthetic Pathways

The synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide, while achievable through established methods, presents opportunities for innovation to enhance efficiency, reduce environmental impact, and improve scalability. Current synthetic strategies for similar chloroacetamides often involve the reaction of an amine with a chloroacetyl chloride derivative. ijpsr.info For instance, a common method involves the dropwise addition of chloroacetyl chloride to a solution of the corresponding amine. ijpsr.info

Future research could focus on the development of greener synthetic routes. This might include the use of milder reaction conditions, alternative solvent systems, and catalysts that are more environmentally benign. One area of exploration could be the use of one-pot synthesis protocols, which can streamline the manufacturing process by reducing the number of purification steps and minimizing waste.

Furthermore, the application of continuous flow chemistry could offer significant advantages over traditional batch processing. nih.gov Continuous flow systems can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. nih.gov Research into optimizing reaction conditions within a flow chemistry setup for the synthesis of this compound could be a valuable endeavor.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Research Focus |

| Greener Chemistry | Reduced environmental impact, use of renewable resources. | Development of biodegradable solvents, and energy-efficient reaction conditions. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Designing a sequential reaction cascade in a single reactor. |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, higher purity. | Optimization of reaction parameters in a continuous flow reactor. |

| Catalytic Methods | Increased reaction rates, improved selectivity. | Discovery of novel catalysts for the amidation reaction. |

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and potential biological activity of this compound is crucial for its optimization and the design of new analogs. The fundamental reaction for its synthesis is the nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride.

Future mechanistic studies could employ advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to monitor the reaction progress in real-time. This would provide valuable data on reaction kinetics and the formation of any intermediates or byproducts.

Isotopic labeling studies could also be employed to trace the pathways of atoms throughout the reaction, offering definitive insights into the mechanism. For example, by labeling the carbonyl carbon with ¹³C, its fate can be precisely followed.

Understanding the electronic and steric effects of the cyanocyclobutyl group on the reactivity of the amide nitrogen is another important area of investigation. This knowledge can inform the design of more effective synthetic strategies and help in predicting the reactivity of related compounds.

Computational Design and Optimization of Analogous Compounds

Computational chemistry offers powerful tools for the rational design and optimization of new compounds based on the this compound scaffold. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict the biological activity and properties of novel analogs. nih.gov

In silico screening of virtual libraries of compounds can accelerate the discovery of new molecules with desired properties. nih.gov By modifying various parts of the parent molecule, such as the cyclobutyl ring or the chloro-propanamide side chain, and then computationally evaluating their potential efficacy and safety, researchers can prioritize the synthesis of the most promising candidates.

Density functional theory (DFT) calculations can be used to investigate the electronic structure and reactivity of this compound and its analogs. nih.gov This can provide insights into their stability, reactivity, and potential interactions with biological targets.

The following table outlines key computational approaches and their applications:

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting binding affinity to biological targets. | Identification of potential protein targets and binding modes. |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predictive models for designing more potent analogs. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions. | Understanding the stability of ligand-protein complexes. |

| Density Functional Theory (DFT) | Calculating electronic properties. | Insights into reactivity, stability, and spectroscopic properties. |

Integration with Systems Biology for Comprehensive Biological Target Elucidation

Systems biology approaches can provide a holistic view of the biological effects of this compound by examining its impact on entire biological systems. Techniques such as genomics, proteomics, and metabolomics can be used to identify the cellular pathways and networks that are perturbed by the compound.

For example, microarray analysis or RNA sequencing (RNA-Seq) could be used to study changes in gene expression in cells treated with the compound. This could reveal the genetic pathways that are activated or inhibited, providing clues about its mechanism of action.

Proteomic studies, using techniques like mass spectrometry, can identify the proteins that directly interact with the compound or whose expression levels are altered. This can help in the identification of direct biological targets.